molecular formula C23H25N3O3 B11050910 4-(4-ethylphenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide

4-(4-ethylphenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide

Cat. No.: B11050910
M. Wt: 391.5 g/mol
InChI Key: GXIAOYOAVLQWLR-UHFFFAOYSA-N
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Description

4-(4-ethylphenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an indazole core, which is known for its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-ethylphenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide typically involves multiple steps:

    Formation of the Indazole Core: The indazole core can be synthesized through the cyclization of hydrazones with appropriate electrophiles. This step often requires acidic or basic conditions and elevated temperatures.

    Functional Group Introduction:

    Substitution Reactions: The ethylphenyl and phenyl groups are introduced via substitution reactions, typically using Grignard reagents or organolithium compounds.

    Amidation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the carboxylic acid derivative with an amine, often in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, forming quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the carboxamide, potentially converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., N-bromosuccinimide) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

    Oxidation: Quinones or hydroxylated derivatives.

    Reduction: Amines or reduced carboxamide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

Biologically, the compound’s indazole core is known for its activity against various biological targets. It can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

Medicine

In medicinal chemistry, this compound holds potential as a lead compound for drug development. Its structure suggests possible applications in the treatment of diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(4-ethylphenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide involves its interaction with specific molecular targets. The indazole core can bind to enzymes or receptors, modulating their activity. The hydroxyl and carboxamide groups may participate in hydrogen bonding, enhancing binding affinity and specificity. Pathways involved could include inhibition of kinases, modulation of neurotransmitter receptors, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    Indazole Derivatives: Compounds like indomethacin and lonidamine, which also feature the indazole core.

    Hydroxy-Substituted Aromatics: Compounds such as resorcinol and hydroquinone, which have hydroxyl groups on aromatic rings.

    Carboxamides: Compounds like benzamide and acetanilide, which contain the carboxamide functional group.

Uniqueness

What sets 4-(4-ethylphenyl)-3,6-dihydroxy-6-methyl-N-phenyl-4,5,6,7-tetrahydro-2H-indazole-5-carboxamide apart is its combination of functional groups and the specific positions of these groups on the indazole core. This unique arrangement can lead to distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C23H25N3O3

Molecular Weight

391.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-6-hydroxy-6-methyl-3-oxo-N-phenyl-2,4,5,7-tetrahydro-1H-indazole-5-carboxamide

InChI

InChI=1S/C23H25N3O3/c1-3-14-9-11-15(12-10-14)18-19-17(25-26-21(19)27)13-23(2,29)20(18)22(28)24-16-7-5-4-6-8-16/h4-12,18,20,29H,3,13H2,1-2H3,(H,24,28)(H2,25,26,27)

InChI Key

GXIAOYOAVLQWLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2C(C(CC3=C2C(=O)NN3)(C)O)C(=O)NC4=CC=CC=C4

Origin of Product

United States

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